2-Chloro-1,1,1,4-tetrafluoro-2-butene

CAS No.:

Cat. No.: VC16486236

Molecular Formula: C4H3ClF4

Molecular Weight: 162.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3ClF4 |

|---|---|

| Molecular Weight | 162.51 g/mol |

| IUPAC Name | (Z)-2-chloro-1,1,1,4-tetrafluorobut-2-ene |

| Standard InChI | InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2/b3-1- |

| Standard InChI Key | USNKISPGPVQSDY-IWQZZHSRSA-N |

| Isomeric SMILES | C(/C=C(/C(F)(F)F)\Cl)F |

| Canonical SMILES | C(C=C(C(F)(F)F)Cl)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

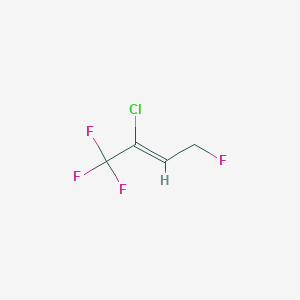

2-Chloro-1,1,1,4-tetrafluoro-2-butene features a four-carbon butene chain with fluorine and chlorine substituents at specific positions. The molecular formula C₄H₃ClF₄ corresponds to a molecular weight of 162.51 g/mol. The IUPAC name, (Z)-2-chloro-1,1,1,4-tetrafluorobut-2-ene, reflects its stereochemistry, with the chlorine and fluorine atoms arranged in a cis-configuration around the double bond. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | Not explicitly provided |

| InChI | InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2/b3-1- |

| InChI Key | USNKISPGPVQSDY-IWQZZHSRSA-N |

| SMILES | C(/C=C(/C(F)(F)F)\Cl)F |

The compound’s planar geometry and electron-withdrawing halogen groups contribute to its reactivity, particularly in electrophilic addition and substitution reactions.

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthesis route involves halogenation of butene derivatives. A common method entails reacting 2-chlorobutene with tetrafluoromethane (CF₄) in the presence of aluminum chloride (AlCl₃) at elevated temperatures (150–200°C). This Friedel-Crafts-type reaction facilitates sequential fluorine substitution, yielding the target compound with moderate-to-high purity.

Reaction Scheme:

Side products, such as 1,2-dichlorohexafluorocyclobutane, may form under excessive halogenation or improper temperature control .

Industrial Manufacturing

Industrial production leverages large-scale fluorination reactors. Patent CN104496748A describes a method for synthesizing related fluorinated alkenes via thermal cracking of chlorotrifluoroethylene at 350–500°C . Although tailored for 3,4-dichlorohexafluoro-1-butene, this approach highlights the importance of temperature gradients and catalyst recycling in optimizing yield (reported at ~89.6% for analogous compounds) .

Chemical Reactivity and Applications

Substitution Reactions

The chlorine atom at the C2 position is highly susceptible to nucleophilic substitution. For example, reaction with sodium methoxide (NaOMe) replaces chlorine with a methoxy group, yielding 2-methoxy-1,1,1,4-tetrafluoro-2-butene. Such transformations are pivotal in pharmaceutical intermediates.

Addition Reactions

The electron-deficient double bond readily undergoes addition with electrophiles. Hydration with H₂O/H⁺ produces 2-chloro-1,1,1,4-tetrafluoro-2-butanol, a precursor for surfactants.

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume